Tert-butyl 4-(benzyloxy)benzylcarbamate
Description
BenchChem offers high-quality Tert-butyl 4-(benzyloxy)benzylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(benzyloxy)benzylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(4-phenylmethoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(21)20-13-15-9-11-17(12-10-15)22-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTDKFNNEQOZJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Benzyloxy)benzylamine tert-butyl carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
4-(Benzyloxy)benzylamine tert-butyl carbamate is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a stable tert-butyloxycarbonyl (Boc) protecting group on the amine and a versatile benzyloxy moiety, renders it an invaluable intermediate for the construction of complex molecular frameworks. This guide provides a comprehensive overview of the core properties, a detailed, field-proven synthesis protocol, in-depth analytical characterization, and a discussion of its strategic applications in the development of novel therapeutic agents.
Introduction: Strategic Importance in Synthesis
In the landscape of drug discovery, the ability to selectively modify molecular scaffolds is paramount. Protecting groups are the cornerstone of this strategy, enabling chemists to orchestrate multi-step syntheses with precision. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its ease of installation and its stability across a wide range of reaction conditions, yet readily cleavable under mild acidic treatment.[1][2]
4-(Benzyloxy)benzylamine tert-butyl carbamate leverages the advantages of the Boc group in a molecule functionalized for further elaboration. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be removed under hydrogenolysis conditions. This dual protection scheme allows for orthogonal deprotection strategies, a crucial element in the synthesis of complex molecules with multiple functional groups. The benzylamine core is a common motif in a variety of biologically active compounds, making this reagent a valuable starting point for the synthesis of novel pharmaceutical candidates.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective and safe utilization.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 391668-61-4 | [3] |
| Molecular Formula | C₁₉H₂₃NO₃ | Calculated |
| Molecular Weight | 313.39 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not explicitly available in searched literature. | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge of carbamates |
Safety and Handling
As with any chemical reagent, proper handling of 4-(Benzyloxy)benzylamine tert-butyl carbamate is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for the compound and related structures.[3][4]
-
Hazard Identification : May cause skin and eye irritation. May be harmful if swallowed or inhaled.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[3][5]
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3][5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
Synthesis Protocol: Boc Protection of 4-(Benzyloxy)benzylamine
The synthesis of the title compound is a straightforward yet critical procedure involving the protection of the primary amine of 4-(benzyloxy)benzylamine with a tert-butyloxycarbonyl (Boc) group. The following protocol is a robust and scalable method based on established procedures for Boc protection of primary amines.[6][7]
Reaction Scheme
Caption: Boc protection of 4-(benzyloxy)benzylamine.
Step-by-Step Experimental Procedure
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)benzylamine (1.0 eq).
-
Solvent and Base Addition : Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (1.2 eq) to the solution.
-
Cooling : Cool the reaction mixture to 0 °C using an ice bath.
-
Boc Anhydride Addition : To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in anhydrous DCM dropwise over a period of 30 minutes.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring the Reaction : The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up :
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-(benzyloxy)benzylamine tert-butyl carbamate.[8]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The expected spectral data are based on the analysis of closely related structures and general principles of spectroscopy.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to exhibit characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the benzylic protons of the benzylamine moiety (a doublet around δ 4.2-4.3 ppm), the benzylic protons of the benzyloxy group (a singlet around δ 5.0-5.1 ppm), and the aromatic protons of both phenyl rings (multiplets in the range of δ 6.8-7.5 ppm). The NH proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR : The carbon-13 NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around δ 28 ppm and the carbonyl carbon of the carbamate at approximately δ 156 ppm. The benzylic carbons and the aromatic carbons will appear in their characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:
-
N-H Stretch : A peak around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.
-
C-H Stretch : Peaks in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O Stretch : A strong absorption band around 1680-1700 cm⁻¹ characteristic of the carbamate carbonyl group.[10]
-
C-O Stretch : Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the carbamate and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected to be observed at m/z 314.4.
Applications in Drug Development
4-(Benzyloxy)benzylamine tert-butyl carbamate is a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. The Boc-protected amine allows for selective reactions at other positions of the molecule, while the benzyloxy group can be deprotected to reveal a phenol for further functionalization.
Role as a Key Intermediate
This compound serves as a precursor to molecules where a substituted benzylamine moiety is a key pharmacophore. The ability to deprotect the amine under acidic conditions allows for subsequent coupling reactions, such as amide bond formation or reductive amination, to build more complex structures.
Deprotection Strategies
The utility of 4-(benzyloxy)benzylamine tert-butyl carbamate is significantly enhanced by the orthogonal nature of its protecting groups.
-
Boc Deprotection : The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in dioxane, leaving the benzyloxy group intact.[12][13]
Caption: Acidic deprotection of the Boc group.
-
Benzyloxy Deprotection : The benzyloxy group can be cleaved via catalytic hydrogenolysis (e.g., using H₂ and Pd/C), which will not affect the Boc group. This unmasks the phenol for further reactions.
Conclusion
4-(Benzyloxy)benzylamine tert-butyl carbamate is a highly valuable and versatile building block for medicinal chemists and synthetic organic chemists. Its well-defined physicochemical properties, coupled with straightforward and high-yielding synthetic and deprotection protocols, make it an indispensable tool in the design and synthesis of novel, biologically active compounds. The strategic incorporation of this intermediate can significantly streamline synthetic routes, enabling the efficient construction of complex molecular architectures for the advancement of drug discovery programs.
References
- Kim, J. S., et al. (2004). Synthesis and biological evaluation of novel farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2467-2470.
- Späth, T., & König, B. (2010). A new class of fluorescent amino acids for the labeling of peptides and proteins. Organic & Biomolecular Chemistry, 8(20), 4655-4664.
- Juríček, M., et al. (2011). Exfoliation of graphite into graphene in the presence of a pyrene-functionalized polymer.
- Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19.
-
Kim, B. H., et al. (2011). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2642. [Link][7]
-
El-Faham, A., & Albericio, F. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 7(4), 863-869. [Link][13]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link][10]
-
Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. (2024). Scientific Reports, 14(1), 6543. [Link][2]
Sources
- 1. Boc | BroadPharm [broadpharm.com]
- 2. Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
Strategic Sourcing and Application of N-Boc-4-Benzyloxybenzylamine
The following technical guide details the sourcing, synthesis, and application of N-Boc-4-benzyloxybenzylamine (tert-butyl (4-(benzyloxy)benzyl)carbamate), a critical intermediate in medicinal chemistry.
A Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
N-Boc-4-benzyloxybenzylamine (CAS 391668-61-4 ) serves as a high-value bifunctional building block. Its utility lies in its orthogonal protection scheme : the acid-labile Boc group protects the amine, while the hydrogenolysis-labile benzyl ether protects the phenol. This duality allows researchers to selectively manipulate either end of the molecule, making it indispensable for synthesizing peptidomimetics, PROTAC linkers, and complex heterocycles.
This guide moves beyond simple catalog listings to provide a decision-making framework for sourcing, synthesizing, and validating this compound to pharmaceutical standards.
Chemical Identity & Specifications
Before sourcing, verify the compound against these critical identifiers to avoid confusion with aniline derivatives (e.g., N-Boc-4-benzyloxyaniline).
| Attribute | Specification |
| Chemical Name | tert-Butyl (4-(benzyloxy)benzyl)carbamate |
| CAS Number | 391668-61-4 |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.40 g/mol |
| Structure | Boc-NH-CH₂-Ph-O-Bn |
| Appearance | White to off-white crystalline solid |
| Melting Point | 105–108 °C (typical range) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Strategic Sourcing: Make vs. Buy Analysis
For discovery chemistry (<10g), purchasing is recommended. For process development (>100g), an in-house synthesis or custom manufacturing route is often superior to control impurity profiles.
Validated Supplier Landscape
The following suppliers have been identified as reliable sources for CAS 391668-61-4.[1] Note: Always request a batch-specific H-NMR and HPLC trace before bulk purchase.
| Supplier | Tier | Typical Purity | Notes |
| Fluorochem | Primary | ≥98% | Reliable UK-based supplier; provides comprehensive SDS. |
| CymitQuimica | Primary | 95-98% | Good availability in Europe; catalog ref 10-F529802. |
| ChemScene | Secondary | >98% | Global distributor; often stocks larger quantities. |
| BenchChem | Aggregator | Various | Useful for price comparison across Asian contract manufacturers. |
Sourcing Decision Matrix
Use the following logic flow to determine your sourcing strategy.
Figure 1: Decision matrix for sourcing N-Boc-4-benzyloxybenzylamine based on project constraints.
Technical Deep Dive: Synthesis Protocols
If "Make" is selected, two primary routes exist. Route B is recommended for high-purity applications because it avoids the formation of di-Boc byproducts common in Route A.
Route A: Direct Protection (Commodity Route)
Starting Material: 4-(Benzyloxy)benzylamine (CAS 4393-09-3)
-
Protocol: React amine with Boc₂O in DCM/Et₃N.
-
Risk: Hard to remove residual starting amine without chromatography; potential for over-reaction to N,N-diBoc species.
Route B: The "Convergent" Route (Recommended)
Starting Material: N-Boc-4-hydroxybenzylamine (CAS 149505-94-2) This route is superior because the precursor is a stable, crystalline solid, and the benzylation step drives the reaction to completion cleanly.
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with N-Boc-4-hydroxybenzylamine (1.0 equiv) and K₂CO₃ (2.0 equiv) in dry DMF (0.5 M concentration).
-
Addition: Cool to 0°C. Add Benzyl Bromide (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hex:EtOAc 3:1).
-
Workup: Pour into ice water. The product often precipitates as a white solid. Filter and wash with water.[2]
-
Purification: Recrystallize from EtOAc/Hexanes if necessary.
Figure 2: Recommended synthetic pathway (Route B) ensuring high purity via late-stage benzylation.
Quality Control & Impurity Profiling
When evaluating a supplier's sample or your own synthesized batch, check for these specific impurities:
| Impurity | Origin | Detection Method | Limit (Research) |
| Benzyl Bromide | Unreacted reagent (Route B) | ¹H-NMR (singlet ~4.5 ppm) | < 0.1% |
| N,N-diBoc byproduct | Over-reaction (Route A) | HPLC / LC-MS | < 0.5% |
| Free Phenol | Incomplete reaction | TLC (stains with FeCl₃) | < 1.0% |
Self-Validating Protocol: Dissolve 5 mg of the product in CDCl₃. The methylene protons of the benzyl ether should appear as a sharp singlet around 5.05 ppm , while the methylene protons adjacent to the nitrogen (N-CH₂-Ar) appear as a doublet around 4.25 ppm (coupling with NH). If the doublet at 4.25 ppm is broad or split further, check for rotamers or partial deprotection.
Handling & Safety (SDS Summary)
Based on data from Fluorochem and Sigma-Aldrich.
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2–8°C. The compound is stable but hygroscopic. Keep desiccated.
-
Deprotection Warning: When removing the Boc group with TFA/DCM, the benzyl ether is generally stable. However, when removing the Benzyl group via Hydrogenolysis (H₂/Pd-C), the Boc group remains stable. Do not use HBr/AcOH unless you intend to cleave both groups simultaneously.
References
-
CymitQuimica. Safety Data Sheet: tert-Butyl 4-(benzyloxy)benzylcarbamate (CAS 391668-61-4).[2] Retrieved from
-
National Institutes of Health (NIH) PubChem. Compound Summary: tert-Butyl N-(benzyloxy)carbamate (Related Structure Analysis). Retrieved from
-
BenchChem. Synthesis and Applications of N-Boc-benzylamine derivatives. Retrieved from
-
Fluorochem. Product Catalog: 391668-61-4 Specifications.[1][2] Retrieved from
Sources
Technical Guide: Solubility Profile & Purification Strategies for Tert-butyl 4-(benzyloxy)benzylcarbamate
The following technical guide details the solubility profile, solvent selection strategies, and purification protocols for Tert-butyl 4-(benzyloxy)benzylcarbamate . This guide is structured to support process chemists and researchers in optimizing reaction conditions and isolation procedures.
Executive Summary
Tert-butyl 4-(benzyloxy)benzylcarbamate (CAS: 391668-61-4) is a lipophilic, Boc-protected amine intermediate frequently employed in medicinal chemistry for linker synthesis and peptidomimetic design. Its physicochemical behavior is dominated by the hydrophobic benzyl ether and tert-butyl carbamate moieties, resulting in low aqueous solubility and high solubility in polar aprotic and chlorinated solvents.
This guide provides a validated solubility matrix, a thermodynamic rationale for solvent selection, and a self-validating recrystallization protocol to ensure high-purity isolation.
Part 1: Physicochemical Characterization
Understanding the structural drivers of solubility is prerequisite to solvent selection.
Structural Analysis[1]
-
Core Scaffold: Benzylamine derivative.[1]
-
Lipophilic Domains: The 4-benzyloxy group (aromatic ether) and the tert-butyl group significantly increase
(partition coefficient), rendering the molecule insoluble in water. -
Polar Domain: The carbamate linker (-NH-CO-O-) possesses hydrogen bond donor (NH) and acceptor (C=O, -O-) sites, allowing solubility in hydrogen-bond accepting solvents (e.g., THF, DMSO).
Key Properties
| Property | Value / Description |
| CAS Number | 391668-61-4 |
| Molecular Formula | |
| Molecular Weight | 313.40 g/mol |
| Physical State | White to off-white solid (Needles upon crystallization) |
| Predicted | ~4.2 (High Lipophilicity) |
Part 2: Solubility Matrix & Solvent Selection
The following table categorizes solvents based on interaction capability with the Boc-carbamate and benzyl ether functionalities.
Solubility Profile
Data derived from structural analogue behavior and standard isolation protocols for Boc-benzylamines.
| Solvent Class | Specific Solvents | Solubility Status | Operational Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for reaction media and liquid-liquid extraction. |
| Polar Aprotic | THF, DMF, DMSO, Ethyl Acetate | High | Primary reaction solvents; Ethyl Acetate is excellent for silica gel chromatography. |
| Ethers | Diethyl Ether, TBME, 1,4-Dioxane | Moderate | Critical for Purification. TBME is the "Goldilocks" solvent for recrystallization. |
| Alcohols | Methanol, Ethanol, IPA | Temperature Dependent | High solubility at boiling; moderate-to-low at |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble (Anti-solvent) | Used to precipitate the product from EtOAc or DCM solutions. |
| Aqueous | Water, Brine | Insoluble | Used in work-up to wash away inorganic salts. |
Expert Insight: While DCM is a potent solvent, it is often unsuitable for crystallization because the high solubility prevents saturation even at low temperatures. Conversely, TBME (Tert-butyl methyl ether) is often superior to Diethyl Ether for recrystallization because its higher boiling point (
) allows for a wider temperature gradient during cooling.
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine exact solubility limits for your specific batch.
-
Preparation: Weigh 100 mg of Tert-butyl 4-(benzyloxy)benzylcarbamate into a tared 4 mL vial.
-
Titration: Add the target solvent in
aliquots at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Continue until the solid is fully dissolved (solution becomes clear).
-
Calculation:
Protocol B: High-Purity Recrystallization (The TBME Method)
Based on methodologies for similar Boc-protected benzylamines [1].
Objective: Isolate >98% pure crystalline solid from crude reaction mixtures.
Reagents:
-
Crude Tert-butyl 4-(benzyloxy)benzylcarbamate
-
Solvent A: Ethyl Acetate (EtOAc) or TBME
-
Solvent B: Hexanes (Anti-solvent)
Workflow:
-
Dissolution: Dissolve crude solid in the minimum amount of hot EtOAc (
). If using TBME, heat to . -
Filtration: If particulate matter remains, perform a hot filtration through a glass frit.
-
Nucleation: Remove from heat. Add Hexanes dropwise until the solution turns slightly turbid (cloud point).
-
Re-solubilization: Add 1-2 drops of EtOAc/TBME to clear the turbidity.
-
Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, move to
(fridge) for 4 hours. -
Collection: Filter the white needles and wash with cold Hexanes.[2]
Part 4: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying this intermediate based on its solubility profile.
Caption: Decision matrix for purification, highlighting the transition from chromatography to crystallization based on crude purity.
Part 5: Application Context
Impact on Deprotection
Solubility dictates the efficiency of the Boc-deprotection step.
-
Standard Method: 4M HCl in Dioxane or TFA/DCM.
-
Solubility Note: The starting material is soluble in DCM, but the resulting amine salt (4-(benzyloxy)benzylamine trifluoroacetate) is often insoluble in non-polar solvents.
-
Process Tip: By running the deprotection in Diethyl Ether/HCl, the starting material dissolves, but the product precipitates immediately, driving the reaction to completion and simplifying isolation (filtration).
Impact on Hydrogenation
If removing the benzyl ether (OBn
-
Solvent Choice: Methanol or Ethanol is preferred.
-
Reasoning: The compound has moderate solubility in alcohols. However, as the benzyl group is cleaved, the resulting phenol (Tert-butyl 4-hydroxybenzylcarbamate) becomes more polar. Alcohols maintain solubility for both species, preventing catalyst poisoning by precipitation [2].
References
-
Organic Syntheses. (2005). Synthesis of Benzyl Carbamate Derivatives and Purification Strategies. Organic Syntheses, 82, 134.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tert-butyl N-(benzyloxy)carbamate and Derivatives. PubChem.
-
Sigma-Aldrich. (2025). Product Specification: 4-(Boc-amino)benzylamine.[3] Merck KGaA.
Sources
Methodological & Application
Technical Application Note: Optimized Synthesis of tert-Butyl (4-(benzyloxy)benzyl)carbamate
[1]
Part 1: Introduction & Scope
This application note details the optimized protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-(benzyloxy)benzylamine . This transformation is a critical step in the synthesis of pharmaceutical intermediates, linkers for antibody-drug conjugates (ADCs), and peptidomimetics.[1]
The resulting carbamate, tert-butyl (4-(benzyloxy)benzyl)carbamate , serves as a stable, lipophilic intermediate that allows for further orthogonal functionalization of the aromatic ring or the benzyl ether moiety.[1]
⚠️ Critical Technical Distinction
Do not confuse the target compound with tert-butyl N-(benzyloxy)carbamate (CAS 79722-21-7). [1][2][3]
-
Target Compound: tert-Butyl (4-(benzyloxy)benzyl)carbamate (Formula: C₁₉H₂₃NO₃ | MW: 313.39). Contains a benzylamine core.[4][5]
-
Common Misidentification: tert-Butyl N-(benzyloxy)carbamate (Formula: C₁₂H₁₇NO₃). Contains a hydroxylamine core (N-O bond).[4][6]
-
Implication: Ensure your starting material is 4-(benzyloxy)benzylamine (often supplied as the HCl salt, CAS 102228-75-3).[1]
Part 2: Reaction Design & Mechanism
Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[1]
-
Activation: The amine must be unprotonated. If starting with the HCl salt, stoichiometric base (e.g., Et₃N, NaOH) is required to release the free base.[1]
-
Nucleophilic Attack: The lone pair of the nitrogen attacks Boc₂O, forming a tetrahedral intermediate.[1]
-
Elimination: The intermediate collapses, releasing tert-butyl carbonate, which rapidly decomposes into CO₂ and tert-butanol.[1]
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway for the Boc-protection of 4-(benzyloxy)benzylamine.
Part 3: Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[6][7][8] | Role | Grade |
| 4-(Benzyloxy)benzylamine HCl | 249.74 | 1.0 | Substrate | >97% |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Protecting Group | Reagent Grade |
| Triethylamine (TEA) | 101.19 | 2.5* | Base | Anhydrous |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent | ACS Grade |
| Citric Acid (10% aq) | N/A | N/A | Quench/Wash | Reagent Grade |
*Note: Use 2.5 eq of TEA if starting with HCl salt. If using free amine, 1.1 eq is sufficient.[1]
Part 4: Experimental Protocol (SOP)
Method A: Organic Phase Synthesis (Recommended)
This method is preferred for 4-(benzyloxy)benzylamine due to the lipophilicity of the benzyl ether moiety, ensuring good solubility in DCM.[1]
Step 1: Preparation
-
Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 4-(benzyloxy)benzylamine HCl (1.0 equiv).
-
Add DCM (concentration ~0.2 M, e.g., 5 mL per mmol of substrate).[1]
-
Cool the suspension to 0 °C using an ice bath.
Step 2: Neutralization & Addition
-
Add Triethylamine (TEA) (2.5 equiv) dropwise. The suspension should clear as the free amine is liberated.[1]
-
Stir for 10 minutes at 0 °C.
-
Add Boc₂O (1.1 equiv) either as a solid (in portions) or dissolved in a minimal amount of DCM.
-
Tip: Adding Boc₂O slowly prevents localized exotherms and suppresses dimer formation.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
-
Monitor by TLC:
-
Eluent: Hexanes:Ethyl Acetate (3:1).
-
Stain: Ninhydrin (Starting amine turns red/purple) or UV (254 nm).
-
Endpoint: Disappearance of the baseline amine spot and appearance of a higher R_f spot (Product).
-
Step 4: Work-up (The "Self-Validating" Purification)
-
Dilute the reaction mixture with an equal volume of DCM.
-
Wash 1 (Acidic): Wash with 10% Citric Acid (2 x vol).
-
Why? This removes unreacted amine (which stays in water as citrate salt) and excess TEA. The Boc-product remains in DCM.
-
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (1 x vol).
-
Why? Neutralizes residual acid.[9]
-
-
Wash 3 (Neutral): Wash with Brine (saturated NaCl).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotovap, <40 °C).
Step 5: Purification
-
The crude product is typically a white to off-white solid.
-
Recrystallization: If purity is <95%, recrystallize from Hexanes/Ethyl Acetate .[1] Heat to dissolve in min. EtOAc, add Hexanes until cloudy, cool to 4 °C.
-
Yield Expectation: 85–95%.
Part 5: Quality Control & Self-Validation[1]
To ensure the protocol was successful, compare your data against these predicted parameters. This creates a self-validating loop where physical data confirms chemical structure.[1]
Predicted NMR Data (400 MHz, CDCl₃)
-
δ 7.30 – 7.45 (m, 5H): Benzyloxy aromatic protons (Multiplet).
-
δ 7.20 (d, J = 8.5 Hz, 2H): Benzyl aromatic protons (AA'BB' system).
-
δ 6.95 (d, J = 8.5 Hz, 2H): Benzyl aromatic protons (adjacent to ether).
-
δ 5.05 (s, 2H): O-CH₂ -Ph (Benzylic ether methylene).[1]
-
δ 4.80 (br s, 1H): NH -Boc (Exchangeable).[1]
-
δ 4.25 (d, J = 5.5 Hz, 2H): N-CH₂ -Ar (Benzylic amine methylene).[1]
-
δ 1.45 (s, 9H): Boc t-Butyl group.[1]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Insufficient base (amine still protonated).[1] | Add 0.5 eq more TEA. Ensure pH > 9. |
| Product is Oily | Residual solvent or Boc₂O.[7] | Dry under high vacuum for 12h. If Boc₂O remains, wash with dilute NH₄OH or run a silica plug.[1] |
| Low Yield | Product lost during acid wash. | Ensure citric acid wash is quick and not too concentrated. Do not use strong acids (HCl) which might deprotect the Boc group.[9] |
Part 6: Workflow Visualization
Caption: Step-by-step decision workflow for the synthesis and purification process.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc chemistry conditions).
-
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane."[1] Journal of Peptide Research, 2001 , 58(3), 338–341.[1] Link (Context for stability and deprotection).
-
Basel, Y.; Hassner, A. "Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols."[1] The Journal of Organic Chemistry, 2000 , 65(20), 6368–6380.[1] Link (Mechanistic insights into Boc transfer).
-
PubChem Database. "tert-Butyl N-(benzyloxy)carbamate (CAS 79722-21-7)."[1][4][10] National Center for Biotechnology Information. Accessed Oct 2023. Link (Cited for distinction warning).
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]
- 3. TERT-BUTYL N-(BENZYLOXY)CARBAMATE CAS#: 79722-21-7 [amp.chemicalbook.com]
- 4. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-(苄氧基)氨基甲酸叔丁酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Using Tert-butyl 4-(benzyloxy)benzylcarbamate as a pharmaceutical intermediate
Application Note: Orthogonal Deprotection Strategies and Linker Chemistry using Tert-butyl 4-(benzyloxy)benzylcarbamate
Executive Summary
Tert-butyl 4-(benzyloxy)benzylcarbamate (CAS: 105187-57-9) is a high-value bifunctional intermediate used extensively in medicinal chemistry, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , peptidomimetics, and tyrosine-kinase inhibitors.[1]
Its structural utility lies in its orthogonal protection scheme :
-
N-terminus: Protected by a tert-butyloxycarbonyl (Boc) group (Acid-labile).[1][2]
-
O-terminus: Phenolic oxygen protected by a Benzyl (Bn) ether (Hydrogenolysis-labile).[1]
This guide provides validated protocols for the selective deprotection of either terminus, enabling researchers to use this molecule as a rigid aromatic linker in heterobifunctional drug design.
Chemical Snapshot & Properties
| Property | Specification |
| Chemical Name | Tert-butyl 4-(benzyloxy)benzylcarbamate |
| CAS Number | 105187-57-9 |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Key Functionality | Orthogonally protected 4-hydroxybenzylamine linker |
Strategic Overview: The Logic of Orthogonality
The power of this intermediate is the ability to selectively expose reactive sites. This allows for "linear synthesis" of complex conjugates without cross-reactivity.[1]
-
Route A (Amine Exposure): Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl yields the free amine while retaining the benzyl ether. This is critical when the phenol must remain protected to prevent side reactions during amide coupling.[1]
-
Route B (Phenol Exposure): Removal of the Benzyl group via catalytic hydrogenolysis yields the free phenol while retaining the Boc-amine.[1] This is essential when alkylating the oxygen to extend a linker chain (e.g., PEGylation).
Pathway Visualization
Figure 1: Divergent synthetic pathways allowing selective functionalization of either the amine or phenol terminus.[1]
Detailed Experimental Protocols
Protocol A: Selective Boc Deprotection (Amine Release)
Use this protocol to generate the free amine for amide coupling or reductive amination.
Reagents:
-
Trifluoroacetic acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of Tert-butyl 4-(benzyloxy)benzylcarbamate in DCM (concentration ~0.1 M).
-
Acidification: Cool the solution to 0°C. Add TFA dropwise until a ratio of 1:4 (TFA:DCM v/v) is reached.
-
Note: The benzyl ether is generally stable to dilute TFA at 0°C–RT, but avoid heating or prolonged exposure to prevent premature cleavage.
-
-
Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Slowly pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir until gas evolution ceases (pH > 8).
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: ¹H NMR should show the disappearance of the tert-butyl singlet (~1.4 ppm).[1]
Protocol B: Selective Benzyl Ether Cleavage (Phenol Release)
Use this protocol to generate the free phenol for etherification or linker attachment.
Reagents:
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (Balloon pressure)
Procedure:
-
Preparation: Dissolve 1.0 equivalent of starting material in MeOH (0.1 M).
-
Catalyst Addition: Under an argon blanket, carefully add 10 wt% Pd/C (10–20% by weight of substrate).
-
Hydrogenation: Purge the vessel with H₂ gas (balloon). Stir vigorously at RT for 4–12 hours.
-
Note: Boc groups are stable to standard hydrogenolysis conditions.[1]
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
-
Concentration: Evaporate the solvent to yield the phenol intermediate.
-
Validation: ¹H NMR should show the loss of aromatic benzyl protons (~7.3–7.4 ppm) and the benzylic CH₂ peak (~5.0 ppm).
Application Note: Synthesis of PROTAC Linkers
In PROTAC design, this molecule serves as a "rigid linker" that connects an E3 ligase ligand (e.g., Thalidomide or VHL ligand) to a Target Protein ligand. The aromatic ring provides structural rigidity, often improving cell permeability compared to flexible PEG chains.
Workflow Logic:
-
Step 1 (Phenol Modification): Use Protocol B to expose the phenol.[1] Perform a Williamson Ether Synthesis with a bromo-alkyl-linker (e.g., Br-PEG-N3) to extend the chain.[1]
-
Step 2 (Amine Coupling): Use Protocol A to expose the amine.[1] Perform an amide coupling with the E3 Ligase Ligand (carboxylic acid derivative).
PROTAC Synthesis Workflow
Figure 2: Step-wise assembly of a PROTAC linker system using the orthogonal reactivity of the scaffold.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Incomplete Benzyl Removal | Catalyst poisoning (S or N traces).[1] | Use fresh Pd/C; add a drop of acetic acid to the MeOH solution to accelerate hydrogenolysis. |
| Loss of Boc during Hydrogenolysis | Reaction too acidic or high temp.[1] | Ensure neutral conditions; keep temperature < 40°C. Boc is generally stable to H₂/Pd-C. |
| Scavenger Adducts (TFA Step) | tert-butyl cations attacking phenol.[1] | Add cation scavengers (e.g., triethylsilane or water) to the TFA cocktail if the phenol is already exposed. |
| Low Solubility | High crystallinity of intermediate.[1] | Use a co-solvent mixture (DCM/MeOH) for reactions or warm gently (<35°C). |
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Bn orthogonality).
-
Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology, 27(8), 998-1014.
-
BenchChem. (2025).[1][3] The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
-
Enamine. (2023).[1] Building Blocks and Linkers for PROTAC Synthesis.
-
Sigma-Aldrich. (2023). Tert-Butyl N-(benzyloxy)carbamate Product Information.
Sources
Application Notes & Protocols: Tert-butyl 4-(benzyloxy)benzylcarbamate as a Versatile Building Block in Medicinal Chemistry
I. Introduction: The Strategic Advantage of a Doubly-Protected Scaffold
In the intricate landscape of medicinal chemistry, the efficiency of a synthetic route often hinges on the strategic use of protecting groups. Tert-butyl 4-(benzyloxy)benzylcarbamate emerges as a preeminent building block, offering chemists a powerful tool for the controlled, sequential functionalization of a 4-(aminomethyl)phenol scaffold. Its structure is deceptively simple yet synthetically potent, featuring a benzylamine core shielded by two chemically distinct, orthogonally-cleavable protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and a benzyl (Bn) group on the phenolic oxygen.
This dual-protection strategy is the cornerstone of its utility. It allows for the selective unmasking of either the amine or the phenol, enabling precise modifications at one position while the other remains inert. This guide provides an in-depth exploration of the properties, strategic applications, and detailed protocols for leveraging this versatile building block in drug discovery programs.
II. Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use and safe handling in the laboratory.
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.39 g/mol |
| CAS Number | 145513-39-7 |
| Appearance | White to off-white solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Methanol (MeOH). Insoluble in water. |
Storage and Safety:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Recommended storage temperature: 2-8°C under an inert atmosphere.[1]
-
Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
III. The Core Principle: Orthogonal Deprotection Strategies
The primary value of tert-butyl 4-(benzyloxy)benzylcarbamate lies in the orthogonal nature of its Boc and Bn protecting groups. This allows for a two-dimensional exploration of chemical space from a single starting material. The amine can be deprotected under acidic conditions without affecting the benzyl ether, while the benzyl ether can be cleaved via hydrogenolysis, leaving the Boc carbamate intact.
Figure 1: Orthogonal deprotection pathways of the title compound.
This selective deprotection is the gateway to diverse functionalization. Cleaving the Boc group yields a primary amine ready for acylation, alkylation, or sulfonylation. Alternatively, cleaving the benzyl group exposes a nucleophilic phenol, which can be used for etherification, esterification, or other modifications.
IV. Application Protocols: From Deprotection to Derivatization
The following protocols are designed to be robust and adaptable, providing a foundation for a wide range of synthetic transformations.
Protocol 1: Selective Boc Group Removal and Amine Functionalization
This workflow is fundamental for modifying the nitrogen atom, for instance, to introduce pharmacophoric elements or to use the amine as a linker. The Boc group is readily cleaved under acidic conditions.[2][3]
Figure 2: Workflow for Boc deprotection followed by N-acylation.
A. Detailed Protocol: Boc Deprotection
-
Preparation: Dissolve tert-butyl 4-(benzyloxy)benzylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting residue, the amine salt, can often be used in the next step without further purification. For isolation, dissolve the residue in water, basify with a suitable base (e.g., saturated NaHCO₃ solution), and extract the free amine with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
B. Detailed Protocol: N-Acylation with a Carboxylic Acid
This procedure describes a standard peptide-type coupling to form an amide bond.[4][5]
-
Preparation: To a solution of the crude 4-(benzyloxy)benzylamine salt (1.0 eq) from the previous step in anhydrous DCM or DMF, add the desired carboxylic acid (1.1 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the salt and facilitate the coupling.
-
Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Protocol 2: Selective Benzyl Group Removal and Phenol Functionalization
This pathway is employed when modifications to the phenolic oxygen are desired. Catalytic hydrogenolysis is the most common and effective method for cleaving the benzyl ether without disturbing the Boc-protected amine.[2]
Figure 3: Workflow for Benzyl deprotection followed by O-alkylation.
A. Detailed Protocol: Catalytic Hydrogenolysis
-
Preparation: In a flask suitable for hydrogenation, dissolve tert-butyl 4-(benzyloxy)benzylcarbamate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting tert-butyl 4-hydroxybenzylcarbamate is often of sufficient purity to be used directly in the next step.
V. Case Study: Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines
This building block has been effectively utilized in the synthesis of novel antimycobacterial agents.[6] In this example, the Boc-protected amine is first deprotected and then reacted with a 4-chloroquinoline scaffold via nucleophilic aromatic substitution. This highlights the utility of the amine as a key nucleophilic handle.
Figure 4: Synthetic route to antimycobacterial quinolines.
This synthetic route demonstrates a practical application where the benzyl group is retained in the final structure as a bulky, lipophilic moiety, while the amine, unmasked from its Boc protection, serves as the crucial point of attachment to the core heterocyclic scaffold.[6]
VI. Conclusion
Tert-butyl 4-(benzyloxy)benzylcarbamate is a quintessential building block for modern medicinal chemistry. Its pre-installed, orthogonal protecting groups provide a reliable and flexible platform for constructing complex molecular architectures. By enabling selective functionalization of either the amine or the phenol, it allows for the systematic and efficient exploration of structure-activity relationships (SAR), accelerating the journey from a synthetic intermediate to a potential drug candidate. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to incorporate this versatile scaffold into their discovery programs.
VII. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available at: [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2568. Available at: [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]
-
Späth, J., & König, B. (2010). tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2642. Available at: [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1334–1346. Available at: [Link]
-
MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Available at: [Link]
-
National Institutes of Health. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. Available at: [Link]
-
Arote, R. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23837. Available at: [Link]
-
National Institutes of Health. (n.d.). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. Available at: [Link]
-
ResearchGate. (2017). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available at: [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:
-
Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available at: [Link]
Sources
- 1. 187283-17-6|tert-Butyl 4-(bromomethyl)benzylcarbamate|BLD Pharm [bldpharm.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of N-Boc-4-(benzyloxy)benzylamine
Welcome to the technical support guide for the purification of N-Boc-4-(benzyloxy)benzylamine. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios encountered during the recrystallization of this compound. Our goal is to move beyond simple protocols and explain the chemical reasoning behind each step, empowering you to make informed decisions in your own experiments.
Frequently Asked Questions (FAQs)
Question 1: What is a good starting solvent system for the recrystallization of N-Boc-4-(benzyloxy)benzylamine, and why?
Answer:
Selecting an appropriate solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at low temperatures but completely at or near its boiling point.[1] For N-Boc-4-(benzyloxy)benzylamine, its structure—comprising two bulky, nonpolar benzyl and Boc groups—dictates its solubility. The molecule is predominantly hydrophobic, with limited polarity contributed by the ether and carbamate functionalities.[2][3]
Therefore, a good starting point is a two-solvent system consisting of a moderately polar or nonpolar solvent in which the compound is soluble, and a nonpolar "anti-solvent" in which it is poorly soluble.
Recommended Starting Systems:
-
Toluene / Hexanes: Toluene's aromatic character will effectively dissolve the benzyl groups at elevated temperatures, while the addition of hexanes as an anti-solvent will induce crystallization upon cooling.
-
Ethyl Acetate / Hexanes: Ethyl acetate is a moderately polar solvent that can often dissolve Boc-protected amines when hot. Hexanes serve as an excellent anti-solvent. This combination is widely used for compounds of similar polarity.
-
Ethanol / Water: While the compound is largely hydrophobic, the ether and carbamate groups may allow for sufficient solubility in hot ethanol. The slow addition of water as an anti-solvent can then effectively induce crystallization.[4]
The choice depends on the impurities you are trying to remove. A solvent system should ideally dissolve the desired product when hot but keep impurities either completely dissolved or completely insoluble throughout the process.
Question 2: My compound is "oiling out" as a liquid instead of forming solid crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common and frustrating problem in recrystallization. It occurs when the saturated solution cools to a point where the compound's solubility limit is exceeded, but the temperature is still above the melting point of the solid form in that solvent mixture. This is often exacerbated by the presence of impurities, which can depress the melting point.
Causality & Troubleshooting Workflow:
The primary cause is that the solubility of your compound in the chosen solvent system is too high, or the cooling process is too rapid.
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// Connections start -> check_solubility; check_solubility -> sol_high_bp [label="Yes"]; check_solubility -> check_cooling [label="No"]; check_cooling -> sol_slow_cool [label="Yes"]; check_cooling -> check_concentration [label="No"]; check_concentration -> sol_dilute [label="Yes"]; check_concentration -> sol_triturate [label="No / Unsure"]; } ` Caption: Troubleshooting workflow for "oiling out".
Detailed Steps to Resolve Oiling Out:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add more of the primary ("good") solvent to decrease the overall concentration.
-
Slow Cooling is Crucial: Allow the flask to cool slowly on the benchtop, insulated if necessary. Rapid cooling, such as placing a hot flask directly into an ice bath, is a primary cause of oiling.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[1]
-
Consider Trituration: If oiling is persistent, it may be due to stubborn impurities. In this case, it is often better to isolate the oil, remove the solvent, and then perform trituration. This involves repeatedly washing and stirring the oil with a solvent in which the desired compound is insoluble (like cold hexanes or diethyl ether), which can often induce solidification.[4]
Question 3: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
A failure to crystallize upon cooling typically points to one of two issues: the solution is too dilute (undersaturated), or there is a kinetic barrier to nucleation (the initial formation of crystals).
Troubleshooting Protocol for No Crystal Formation:
-
Reduce Solvent Volume: The most common reason is using too much solvent. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again slowly.
-
Induce Nucleation:
-
Seed Crystals: As mentioned previously, adding a tiny crystal of the pure compound is the most effective method.[1]
-
Scratching: Use a glass rod to scratch the flask below the solvent line.
-
-
Increase the Anti-Solvent Ratio: If using a two-solvent system, your solution may be undersaturated. While stirring at room temperature, slowly add more of the anti-solvent (e.g., hexanes) dropwise until a persistent cloudiness (incipient precipitation) is observed. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.
-
Refrigerate: If crystals do not form at room temperature, place the sealed flask in a refrigerator (4 °C) for an extended period (12-24 hours). This slow cooling can promote the formation of larger, purer crystals.
Question 4: My recrystallized N-Boc-4-(benzyloxy)benzylamine is still impure according to TLC/NMR. What are the likely impurities and how can I remove them?
Answer:
Persistent impurities after recrystallization suggest that their solubility profile is very similar to your target compound in the chosen solvent system. The most common impurities arise from the synthesis itself.
Potential Impurities and Removal Strategies:
| Impurity | Source | Removal Strategy |
| Di-tert-butyl dicarbonate (Boc)₂O | Excess reagent from the Boc-protection step.[5] | (Boc)₂O is a nonpolar liquid. A recrystallization from a system like Toluene/Hexanes or EtOAc/Hexanes is highly effective. Alternatively, a pre-purification trituration with cold hexanes can remove much of it. |
| 4-(Benzyloxy)benzylamine | Unreacted starting material. | The starting amine is more polar than the N-Boc product due to the free -NH₂ group. A dilute acid wash (e.g., 1M HCl) of the crude product dissolved in an organic solvent (like EtOAc) before recrystallization can remove this basic impurity. |
| 4-Hydroxybenzylamine derivatives | Incomplete benzylation of the starting phenol or debenzylation during synthesis/workup.[6] | These phenolic impurities are acidic and can be removed with a dilute base wash (e.g., 1M NaOH) prior to recrystallization. |
| (tert-Butoxycarbonyl)₂O | A byproduct of (Boc)₂O decomposition. | Similar polarity to (Boc)₂O and is effectively removed by recrystallization from a nonpolar solvent system. |
Self-Validating Purification Workflow:
// Node Definitions crude [label="Crude N-Boc-4-(benzyloxy)benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Analyze by TLC", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; check_sm [label="Starting Amine\nPresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_boc [label="Nonpolar Impurities\n(e.g., Boc₂O) Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
acid_wash [label="Perform Dilute Acid Wash\n(e.g., 1M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; triturate [label="Triturate with Cold Hexanes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Recrystallize from\nOptimal Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Connections crude -> tlc; tlc -> check_sm; check_sm -> acid_wash [label="Yes"]; check_sm -> check_boc [label="No"]; acid_wash -> check_boc; check_boc -> triturate [label="Yes"]; check_boc -> recrystallize [label="No"]; triturate -> recrystallize; recrystallize -> final_product; } ` Caption: Pre-recrystallization purification workflow.
Experimental Protocols
Protocol 1: Small-Scale Solvent System Screening
Objective: To efficiently identify the best solvent or solvent pair for recrystallization.
Methodology:
-
Place approximately 20-30 mg of your crude N-Boc-4-(benzyloxy)benzylamine into several small test tubes.
-
To each tube, add a different potential solvent (e.g., Toluene, Ethyl Acetate, Ethanol, Isopropanol) dropwise at room temperature, swirling after each drop.
-
Identify solvents that do not dissolve the compound at room temperature. These are potential primary solvents.
-
Take the tubes from step 3 and heat them gently in a water or sand bath. Add more of the same solvent dropwise until the solid just dissolves.
-
Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observe: The best solvent is one that shows poor solubility at room temperature but complete solubility when hot, and yields a large amount of crystalline solid upon cooling.
-
For Solvent Pairs: Take a solvent that dissolves the compound readily at room temperature (like Dichloromethane or THF). Add a potential anti-solvent (like Hexanes or Pentane) dropwise until the solution becomes cloudy. This indicates a potentially effective solvent pair.
Protocol 2: Full Recrystallization using Toluene/Hexanes
Objective: To purify crude N-Boc-4-(benzyloxy)benzylamine on a larger scale.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask (sized so the solvent will fill it about halfway). Add the minimum amount of hot toluene required to fully dissolve the solid. It is crucial to add the solvent in small portions to the heated mixture to avoid using an excess.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this period to encourage the growth of larger crystals.
-
Induce Precipitation: Once at room temperature, slowly add hexanes dropwise while swirling until the solution becomes faintly turbid.
-
Complete Crystallization: Allow the flask to stand at room temperature for 30 minutes, then place it in an ice bath for at least 1 hour to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold hexanes to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy (NMR) to confirm purity.
References
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- SHANDONG JINCHENG KERUI CHEMICAL CO LTD. (2021). Crystallization method of Boc-amino acid. CN112661672A. Google Patents.
- Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
- ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC.
- BOC Sciences. (n.d.). Recrystallization Techniques.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide.
- Pellos Group. (n.d.). Benzylamine is an organic compound with the chemical formula.
- Chem 21. (2009). Experiment 9 — Recrystallization.
- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules.
- ResearchGate. (2025). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Request PDF.
Sources
Technical Support Center: Purification of Tert-butyl 4-(benzyloxy)benzylcarbamate
Welcome to the dedicated technical support guide for the purification of Tert-butyl 4-(benzyloxy)benzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when purifying this crucial intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Addressing Common Purification Issues
This section tackles specific problems you might encounter during the purification of crude Tert-butyl 4-(benzyloxy)benzylcarbamate.
Question 1: My crude product is a sticky oil instead of a solid. How can I crystallize it effectively?
This is a frequent issue, often caused by residual solvents or the presence of impurities that inhibit crystallization.
Answer:
The transition from a crude oil to a crystalline solid is a critical step for obtaining high-purity Tert-butyl 4-(benzyloxy)benzylcarbamate. The oily nature is typically due to the presence of unreacted starting materials, byproducts, or residual solvents like dichloromethane (DCM) or N,N-Dimethylformamide (DMF) which can act as crystallization inhibitors.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The first step is to choose an appropriate solvent system. A common and effective method is to use a binary solvent system, such as ethyl acetate and hexane. Ethyl acetate will dissolve your compound, while hexane will act as an anti-solvent to induce precipitation.
-
Dissolution: Dissolve the crude oil in a minimal amount of hot ethyl acetate. Heating is crucial as it increases the solubility of your target compound.
-
Inducing Crystallization: Slowly add hexane to the hot solution with vigorous stirring until you observe persistent cloudiness. This indicates that the solution is reaching saturation.
-
Cooling and Precipitation: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8 °C) for several hours, or preferably overnight, to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified solid under vacuum to remove all traces of solvent.
Causality: The principle behind this technique is the difference in solubility of the desired compound and the impurities in the chosen solvent system at different temperatures. Your target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while the impurities should remain in solution.[1]
Expert Tip: If crystallization does not initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch.
Question 2: After purification, my NMR analysis still shows the presence of the starting material, 4-(benzyloxy)benzylamine. What is the best way to remove it?
Residual 4-(benzyloxy)benzylamine is a common impurity due to incomplete reaction. Its basic nature allows for a straightforward removal process.
Answer:
The presence of the starting amine is a clear indication of an incomplete reaction. Due to its basic nature, an acid wash (liquid-liquid extraction) is a highly effective method for its removal.[1][2][3]
Workflow for Amine Impurity Removal:
Caption: Liquid-Liquid Extraction Workflow for Amine Removal.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it twice with a 1M aqueous solution of hydrochloric acid (HCl). The basic amine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.[1][4]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Trustworthiness: This protocol is a self-validating system. After the acid wash, the amine impurity should be completely removed. A subsequent TLC or ¹H NMR analysis of the organic layer will confirm the absence of the starting material.
Question 3: My main impurity is the di-acylated byproduct. How can I separate this from my desired product?
The formation of a di-acylated byproduct, although less common, can occur. Its non-polar nature relative to the desired product makes column chromatography the ideal separation method.
Answer:
The di-acylated byproduct is more non-polar than your desired carbamate. This difference in polarity is the key to their separation using silica gel column chromatography.
Column Chromatography Protocol:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. |
| Elution Order | 1. Di-acylated byproduct2. Tert-butyl 4-(benzyloxy)benzylcarbamate | The less polar byproduct will elute first, followed by the more polar desired product. |
Step-by-Step Guide:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dry powder onto the top of the prepared column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the starting mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc) to elute your desired product.
-
Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure Tert-butyl 4-(benzyloxy)benzylcarbamate?
A1: Pure Tert-butyl 4-(benzyloxy)benzylcarbamate should be a white to off-white solid. Its reported melting point is typically in the range of 45-47 °C.[6][7] A broad melting range or a lower melting point is indicative of impurities.[8]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure of your compound and help identify and quantify any proton-bearing impurities.[9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is highly sensitive for detecting trace impurities and confirms the molecular weight of your product.[9][10]
-
TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of multiple components in your sample. A single spot on the TLC plate (in multiple solvent systems) is a good indication of purity.[8][10]
Q3: Can I use a different solvent system for recrystallization?
A3: Yes, other solvent systems can be effective. The key is to find a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. Some alternatives include isopropanol/water or toluene/hexane. It is always best to perform small-scale solubility tests before attempting a large-scale recrystallization.
Q4: What are the storage recommendations for the purified product?
A4: Tert-butyl 4-(benzyloxy)benzylcarbamate is relatively stable. However, to prevent potential degradation over time, it is best to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8 °C is recommended.[11]
References
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- Columbia University. (n.d.). solid-liquid extraction.
- Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25).
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Chemistry LibreTexts. (2021, March 5).
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ...
- Sigma-Aldrich. (n.d.). tert-Butyl N-(benzyloxy)
- Chem-Impex. (n.d.). tert-Butyl N-(benzyloxy)
- Google Patents. (n.d.).
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
- PMC - NIH. (n.d.). tert-Butyl N-{4-[N-(4-hydroxyphenyl)
- ChemicalBook. (2019, November 29). tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)
- ChemicalBook. (2026, January 13). TERT-BUTYL N-(BENZYLOXY)
Sources
- 1. columbia.edu [columbia.edu]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 4. US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams - Google Patents [patents.google.com]
- 5. tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl N-(benzyloxy)carbamate 99 79722-21-7 [sigmaaldrich.com]
- 7. TERT-BUTYL N-(BENZYLOXY)CARBAMATE | 79722-21-7 [chemicalbook.com]
- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 9. rroij.com [rroij.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Optimizing Reaction Kinetics for tert-Butyl 4-(benzyloxy)benzylcarbamate
Ticket ID: BOC-OPT-4Bn Subject: Accelerating N-Boc protection of 4-(benzyloxy)benzylamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the kinetic optimization of forming tert-butyl 4-(benzyloxy)benzylcarbamate from 4-(benzyloxy)benzylamine . While primary benzylic amines are generally nucleophilic, the lipophilic nature of the 4-benzyloxy tail often introduces solubility-driven kinetic throttles in standard aqueous/organic biphasic systems.
This support documentation provides three validated protocols ranging from standard process control to high-throughput catalytic acceleration.
Module 1: The Kinetic Framework
The Reaction Landscape
The transformation involves the nucleophilic attack of the benzylic nitrogen onto the carbonyl of di-tert-butyl dicarbonate (
-
Substrate: 4-(benzyloxy)benzylamine (High lipophilicity due to benzyl ether).
-
Reagent:
(Electrophile).[1][2][3] -
Product: tert-butyl 4-(benzyloxy)benzylcarbamate.
Why Is Your Reaction Slow? (Root Cause Analysis)
If your reaction exceeds 2 hours, one of the following rate-limiting factors is active:
-
Phase Transfer Limitation: The benzyloxy tail makes the amine poorly soluble in water. In standard Dioxane/Water or THF/Water systems, the amine may partition into a "gummy" interface, reducing contact with
. -
Reagent Hydrolysis:
degrades to tert-butanol and in the presence of moisture. Old reagent stocks effectively lower the stoichiometry below 1.0 equiv. -
Steric/Electronic Mismatch: While the amine is primary, the bulky benzyloxy group can induce minor steric drag if the solvent shell is too rigid (e.g., cold alcohols).
Module 2: Troubleshooting & Diagnostics (Q&A)
Q: I am using a standard THF/Water (1:1) mix with NaOH, but the reaction is incomplete after 4 hours. Why?
A: The lipophilicity of the 4-(benzyloxy) group is the culprit. The amine is likely precipitating or oiling out of the aqueous phase, preventing it from reacting with the
-
Fix: Switch to a homogeneous organic phase. Use Dichloromethane (DCM) or Acetonitrile (MeCN) with an organic base like Triethylamine (
).
Q: My LCMS shows a mass corresponding to "Product + 100". What happened?
A: You have formed the N,N-di-Boc byproduct.[2] This occurs when the reaction is too fast, the amine is too nucleophilic, and a large excess of
-
Fix: Reduce
to 1.1 equivalents and add it dropwise at 0°C.
Q: The reaction is done, but I lose yield during workup. Is the product unstable? A: tert-Butyl carbamates are acid-sensitive. If you wash the organic layer with strong acid (e.g., 1M HCl) to remove unreacted amine, you risk cleaving the Boc group, regenerating the starting material.
-
Fix: Use a mild acid wash (0.5M citric acid or 5%
) or simply wash with water/brine if using volatile bases like .
Module 3: Optimization Protocols
Protocol A: The "Standard" Homogeneous Method (Reliable)
Best for: Scale-up, high purity requirements.
-
Dissolution: Dissolve 4-(benzyloxy)benzylamine (1.0 equiv) in DCM (0.2 M concentration).
-
Base: Add Triethylamine (TEA) (1.2 equiv).
-
Addition: Cool to 0°C. Add
(1.1 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes. -
Reaction: Warm to Room Temperature (RT).
-
Expected Time: 1 - 2 hours.
-
-
Workup: Wash with 0.5M Citric Acid
Sat. Brine. Dry over .[2]
Protocol B: Catalytic Acceleration (DMAP Method)
Best for: Stubborn substrates or when speed is critical (<30 mins).
Mechanism: DMAP forms a reactive N-Boc-pyridinium intermediate that is much more electrophilic than
-
Dissolution: Dissolve amine (1.0 equiv) in MeCN or DCM .
-
Catalyst: Add DMAP (5-10 mol%).
-
Base: Add DIPEA (1.2 equiv).
-
Addition: Add
(1.1 equiv) at 0°C. Caution: Gas evolution ( ) will be rapid. -
Reaction: Stir at RT.
-
Expected Time: 15 - 30 minutes.[4]
-
Protocol C: Iodine-Catalyzed Solvent-Free (Green/High-Speed)
Best for: Small scale, rapid screening.
-
Mix: Mix amine (1.0 equiv) and
(1.1 equiv) in a flask (Neat - no solvent). -
Catalyst: Add Iodine (
) (10 mol%). -
Reaction: Stir/agitate the mixture at RT.
-
Expected Time: 15 - 45 minutes.
-
-
Workup: Dissolve in
, wash with (to remove iodine) and water.
Module 4: Comparative Data & Visualization
Method Comparison Table
| Parameter | Protocol A (Standard DCM) | Protocol B (DMAP Catalyzed) | Protocol C (Iodine/Neat) |
| Reaction Time | 60 - 120 mins | 15 - 30 mins | 20 - 45 mins |
| Risk Profile | Low | Medium (Di-Boc formation) | Low |
| Purification | Extraction usually sufficient | Requires removal of DMAP | Requires removal of |
| Suitability | Large Scale / GMP | Kinetic Studies / R&D | Rapid Screening |
Pathway Visualization
The following diagram illustrates the mechanistic difference between the standard pathway and the DMAP-catalyzed pathway, highlighting the energetic shortcut provided by the catalyst.
Caption: Mechanistic comparison showing the direct attack (Standard) versus the activated intermediate pathway (DMAP), which lowers the activation energy for rapid conversion.
Troubleshooting Decision Tree
Use this flow to determine the correct intervention for your specific situation.
Caption: Diagnostic logic flow to identify the root cause of slow kinetics.
References
-
DMAP Catalysis Mechanism
-
Iodine Catalyzed Protocol
-
General Boc Protection & Solvent Effects
-
Ultrasound Acceleration
Sources
- 1. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. scispace.com [scispace.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Acid Stability of tert-Butyl 4-(benzyloxy)benzylcarbamate
Ticket ID: #BOC-BN-STABILITY-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Compound Profile
User Query: "What is the stability of tert-butyl 4-(benzyloxy)benzylcarbamate under acidic conditions?"
Technical Assessment: This molecule contains two distinct protecting groups with orthogonal stability profiles:[1][2]
-
N-Boc Carbamate: Highly acid-labile.[1]
-
O-Benzyl Ether: Acid-stable (under mild-to-moderate conditions), but sensitive to hydrogenolysis and strong Lewis acids.[1]
The primary challenge in handling this compound is selectivity .[1][3] You often need to remove the Boc group (N-deprotection) without cleaving the Benzyl ether (O-deprotection), or prevent the tert-butyl cation byproduct from alkylating the electron-rich aromatic ring.
| Functional Group | Structure Segment | Stability in TFA (RT) | Stability in HCl (4M) | Stability in HBr/AcOH | Stability in H₂/Pd |
| Boc (Carbamate) | -NH-COO-tBu | Unstable (Cleaves) | Unstable (Cleaves) | Unstable (Cleaves) | Stable |
| Benzyl Ether | Ar-O-CH₂-Ph | Stable * | Stable | Unstable (Cleaves) | Unstable (Cleaves) |
*Note: While chemically stable in TFA, the Benzyl ether renders the aromatic ring electron-rich, making it susceptible to electrophilic attack by the tert-butyl cation released during Boc removal.
Troubleshooting & FAQs
Q1: Can I use TFA to remove the Boc group without losing the Benzyl ether?
Answer: Yes, but you must use scavengers .[1]
Standard TFA/DCM (1:1) conditions will remove the Boc group rapidly.[1] The Benzyl ether linkage itself is stable to TFA at room temperature.[1] However, the cleavage of Boc releases a tert-butyl cation (
Recommendation: Add Triethylsilane (TES) (2-5%) or Thioanisole to the TFA mixture to quench the cation.[1]
Q2: I see a "M+56" impurity peak in LCMS after deprotection. What is this?
Answer: This is the Isobutylene Adduct .[1] This confirms that the tert-butyl cation generated from the Boc group reacted with your substrate instead of leaving as gas (isobutylene). This often happens if the reaction is run in a closed vessel or without scavengers.[1]
-
Fix: Repeat the reaction using the Scavenger Protocol (see Section 3).
Q3: Will HCl in Dioxane work?
Answer: Yes, 4M HCl in Dioxane is an excellent alternative.[1] It effectively removes the Boc group.[1] The Benzyl ether is generally stable under these conditions at room temperature.[1] The risk of electrophilic aromatic substitution is slightly lower than in neat TFA, but scavengers are still good practice if the substrate is highly valuable.[1]
Q4: How do I remove BOTH groups simultaneously?
Answer: Use HBr in Acetic Acid or Boron Tribromide (BBr₃) .[1] If your goal is global deprotection (yielding the 4-hydroxybenzylamine), mild acids (TFA/HCl) will not work. You need a strong acid (HBr) or a Lewis acid (BBr₃) to cleave the Benzyl ether. Alternatively, remove Boc first (Acid), then remove Benzyl (Hydrogenolysis, H₂/Pd/C).[1]
Validated Experimental Protocols
Protocol A: Selective Boc Removal (Preserving Benzyl Ether)
Target: 4-(benzyloxy)benzylamine (as TFA salt)[1]
-
Preparation: Dissolve tert-butyl 4-(benzyloxy)benzylcarbamate (1.0 equiv) in Dichloromethane (DCM) [Concentration: 0.1 M].
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv).
-
Why? TES acts as a hydride source, instantly reducing the reactive tert-butyl cation into inert isobutane gas.[1]
-
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.
-
Ratio: Final solvent ratio should be roughly 2:1 to 1:1 (DCM:TFA).[1]
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC or LCMS.[1][3]
-
Endpoint: Disappearance of Starting Material; appearance of amine peak.[1]
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
Result: The Benzyl ether remains intact.[1]
-
Protocol B: Global Deprotection (If desired)
Target: 4-hydroxybenzylamine[1]
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.
-
Note: This will cleave the Benzyl ether and usually leaves the Boc group intact (Boc is stable to hydrogenation).[1] You would then treat with acid to remove Boc.[1][5][6]
-
Order of Operations: For global deprotection, it is often cleaner to remove Boc first (Protocol A), isolate the salt, and then hydrogenate.[1]
Mechanistic Logic & Visualization
The following diagram illustrates the divergent pathways based on acid strength and scavenger presence.
Figure 1: Reaction pathway analysis showing the critical role of scavengers in preventing side reactions during selective deprotection.
References & Authority
-
Greene's Protective Groups in Organic Synthesis
-
Standard reference for stability profiles of Benzyl ethers (stable to TFA) and Boc groups (labile to TFA).
-
Source:
-
-
Boc Deprotection Mechanism & Scavengers
-
Details the generation of tert-butyl cations and the necessity of scavengers like Thioanisole/TES.
-
Source:
-
-
Stability of Benzyl Ethers
-
Confirmation of Benzyl ether stability in TFA vs. cleavage in HBr/Lewis Acids.
-
Source:
-
Sources
Validation & Comparative
Technical Assessment: Spectral Characterization of Tert-butyl 4-(benzyloxy)benzylcarbamate
Executive Summary
Tert-butyl 4-(benzyloxy)benzylcarbamate serves as a critical orthogonal linker in medicinal chemistry, particularly in the synthesis of PROTACs and peptidomimetics. Its value lies in the Boc (tert-butyloxycarbonyl) group, which provides acid-lability orthogonal to base-labile groups (like Fmoc) or reduction-labile groups (like the benzyl ether).
This guide provides a definitive 1H NMR structural analysis of this molecule. Unlike generic spectral databases, we compare its spectral footprint directly against its Fmoc-protected alternative and its free amine precursor . This comparison reveals why the Boc-variant offers superior spectral resolution for monitoring aromatic functionalization, specifically avoiding the "aromatic crowding" inherent to Fmoc-protecting groups.
Part 1: Structural Assignment & Theoretical Shifts
The molecule consists of four distinct proton environments. Understanding these is prerequisite to interpreting the spectrum.[1]
Structural Assignment Map
The following diagram maps the proton environments to their expected chemical shifts in Chloroform-d (
Figure 1: Proton assignment map based on characteristic shifts in
Part 2: Comparative Spectral Analysis
This section objectively compares the Boc-protected linker against its primary alternative (Fmoc) and its precursor.
The "Aromatic Crowding" Factor (Boc vs. Fmoc)
A common issue in linker synthesis is signal overlap in the aromatic region (7.0–8.0 ppm).
-
The Boc Advantage: The Boc group resonates in the aliphatic region (~1.45 ppm), leaving the aromatic window clear.
-
The Fmoc Disadvantage: The Fmoc group introduces 8 additional aromatic protons (7.3–7.8 ppm), which often obscure the signals of the core scaffold, making it difficult to assess substitution patterns or purity.
Monitoring Deprotection (Boc vs. Free Amine)
The shift of the benzylic methylene (
comparative Data Table ( , 400 MHz)
| Proton Environment | Target: Boc-Protected | Alternative: Fmoc-Protected | Precursor: Free Amine |
| 1.45 (s, 9H) | Absent | Absent | |
| Linker | 4.25 (d, | ~4.35 (d) | 3.78 (s) (Upfield shift) |
| Ether | 5.05 (s, 2H) | 5.05 (s, 2H) | 5.05 (s, 2H) |
| Amide NH | 4.75 (br s) | ~5.2 (br s) | 1.40 (br s, |
| Fmoc Methine/CH2 | Absent | 4.20 (t) / 4.45 (d) | Absent |
| Aromatic Region | Clean Resolution (6.9-7.45 ppm) | Obscured/Crowded (Fmoc overlaps 7.3-7.8) | Clean Resolution |
Key Insight: If you observe a singlet at 3.78 ppm, your Boc protection failed or the group was cleaved. If you observe a doublet at 4.25 ppm, the protection is intact.
Part 3: Validated Experimental Protocol
To generate the spectrum described above, the following synthesis and purification workflow is recommended. This protocol prioritizes the removal of unreacted Boc anhydride, which can appear as a contaminant singlet at 1.50 ppm.
Workflow Diagram
Figure 2: Synthesis and QC workflow for high-purity isolation.
Detailed Methodology
-
Reaction: Dissolve 4-(benzyloxy)benzylamine (1.0 eq) in DCM. Add Triethylamine (1.5 eq). Cool to 0°C. Add Di-tert-butyl dicarbonate (
, 1.1 eq) portion-wise. Warm to Room Temperature (RT) and stir for 2 hours. -
Workup (Crucial for NMR Purity):
-
Wash organic layer with 0.5 M Citric Acid (removes unreacted amine starting material).
-
Wash with Sat.
(removes acidic byproducts). -
Wash with Brine, dry over
.
-
-
Purification: While column chromatography is common, recrystallization from Hexanes/Ethyl Acetate is preferred to remove excess
, which is difficult to distinguish from the product signal in NMR.
Part 4: Troubleshooting & Spectral Anomalies
Rotamers
Carbamates exhibit restricted rotation around the
-
Solution: Run the NMR at 50°C to coalesce the rotamer signals into sharp averages.
Water Contamination
The carbamate NH proton is exchangeable.
-
In
: The NH signal appears around 4.75 ppm but can drift based on concentration. -
In Wet Solvent: If the solvent is "wet" (acidic chloroform), the NH signal may broaden significantly or disappear due to exchange.
-
Verification: Add one drop of
to the NMR tube.[2] If the peak at 4.75 ppm disappears, it is confirmed as the NH proton.
Common Impurities
| Shift (ppm) | Multiplicity | Identity | Source |
| 1.50 | Singlet | Excess reagent (Recrystallize to remove) | |
| 2.17 | Singlet | Acetone | Cleaning residue |
| 5.30 | Singlet | Residual solvent | |
| 7.26 | Singlet | Solvent residual peak (Reference) |
References
-
BenchChem.Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate and Analogs.
-
Royal Society of Chemistry (RSC).Spectral data for Tert-butyl benzylcarbamate derivatives.
-
Organic Syntheses. Preparation of t-Butyl Carbamate and derivatives.[3] (Synthetic protocols for Boc protection).
-
University of Illinois.NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
-
(Note: Standard reference table used for impurity section).
-
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of N-Boc-4-(benzyloxy)benzylamine
Welcome to an in-depth exploration of the mass spectrometric analysis of N-Boc-4-(benzyloxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals who seek a nuanced understanding of how to characterize this and structurally similar molecules. We will move beyond rote protocols to dissect the "why" behind the "how," empowering you to make informed decisions in your analytical workflows. Our focus is on achieving robust, reliable, and publishable data through a combination of theoretical understanding and practical, field-tested methodologies.
Foundational Principles: Understanding the Analyte
N-Boc-4-(benzyloxy)benzylamine is a molecule of interest in organic synthesis, often serving as a protected building block. Its structure, featuring both a tert-butyloxycarbonyl (Boc) protecting group and a benzyl ether, presents a unique set of considerations for mass spectrometry. A successful analysis hinges on a clear understanding of its chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇NO₃ | |
| Molecular Weight | 341.45 g/mol | |
| Monoisotopic Mass | 341.1991 Da | |
| Structure | A primary amine protected by a Boc group, with a benzyl ether at the para position of the benzylamine core. |
The presence of the basic amine nitrogen makes this molecule readily amenable to protonation, a key step in many common ionization techniques. The Boc and benzyl groups, while crucial for synthetic strategies, are labile under certain mass spectrometric conditions, a characteristic we can exploit for structural elucidation.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is paramount and directly influences the quality and nature of the resulting mass spectrum. For a molecule like N-Boc-4-(benzyloxy)benzylamine, "soft" ionization techniques are generally preferred to preserve the molecular ion and control fragmentation.
| Ionization Technique | Principle | Suitability for N-Boc-4-(benzyloxy)benzylamine | Key Advantages | Potential Drawbacks |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, generating charged droplets from which ions are formed.[1] | Excellent. ESI is a soft ionization technique well-suited for polar and basic molecules.[1][2] | High sensitivity, suitable for LC-MS coupling, produces multiply charged ions for high mass molecules.[1][3] | Susceptible to matrix effects, may require careful optimization of solvent conditions. |
| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by a corona discharge.[2] | Good. Suitable for less polar compounds that are thermally stable. | Tolerant of higher flow rates and less polar solvents than ESI. | Can induce more fragmentation than ESI.[3] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization.[1][4] | Possible, but less common for this molecule type. Typically used for larger biomolecules.[3][4] | High tolerance to salts and buffers, suitable for complex mixtures. | Can be challenging to couple with liquid chromatography. |
| Atmospheric Pressure Photoionization (APPI) | Gaseous analyte molecules are ionized by photons from a UV lamp.[1][4] | Good alternative. Particularly effective for non-polar to moderately polar compounds.[4] | Can ionize compounds that are difficult to analyze by ESI or APCI.[1] | May require a dopant for efficient ionization. |
For routine analysis and liquid chromatography-mass spectrometry (LC-MS) workflows, Electrospray Ionization (ESI) in positive ion mode is the recommended technique for N-Boc-4-(benzyloxy)benzylamine due to its ability to readily form protonated molecular ions [M+H]⁺ with high efficiency.
Fragmentation Pathways and Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the structure of N-Boc-4-(benzyloxy)benzylamine. By isolating the protonated molecular ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic product ions. The fragmentation of this molecule is predictable and informative, primarily driven by the lability of the Boc and benzyl groups.
Predicted Fragmentation of [M+H]⁺ for N-Boc-4-(benzyloxy)benzylamine
The following diagram illustrates the primary fragmentation pathways expected for the protonated molecule.
Caption: Predicted fragmentation pathways for protonated N-Boc-4-(benzyloxy)benzylamine.
Interpretation of Key Fragments
-
Loss of Isobutylene (m/z -56): The most characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates. This is often the most abundant fragment ion.[5][6]
-
Formation of the Tropylium Ion (m/z 91): Cleavage of the benzylic ether bond can lead to the formation of the stable tropylium cation. This is a hallmark fragment for compounds containing a benzyl group.
-
Formation of the Benzyloxybenzyl Cation (m/z 197): Cleavage of the C-N bond of the benzylamine core can result in the formation of the benzyloxybenzyl cation.
The presence of these key fragments provides strong evidence for the structural integrity of N-Boc-4-(benzyloxy)benzylamine.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific instrumentation.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of N-Boc-4-(benzyloxy)benzylamine in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
LC-MS/MS Analysis
This protocol is designed for a standard reverse-phase LC-MS/MS system.
Liquid Chromatography Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Full Scan (MS1) Range: m/z 100-500
-
MS/MS Experiment:
-
Precursor Ion: m/z 342.2
-
Collision Energy: 15-25 eV (optimize for your instrument)
-
Product Ion Scan Range: m/z 50-350
-
Data Analysis Workflow
The following diagram outlines a systematic approach to data analysis.
Caption: A logical workflow for the analysis of LC-MS/MS data.
Comparative Guide: Alternative Analytical Approaches
While LC-ESI-MS/MS is the workhorse for this type of analysis, alternative and complementary techniques can provide additional valuable information.
| Technique | Application & Rationale | Comparison to ESI-MS/MS |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition and confident identification. | Complementary. HRMS confirms the elemental formula of the precursor and fragment ions, increasing confidence in structural assignments. |
| On-Column H/D Exchange HPLC/ESI/MS | Involves using a deuterated mobile phase to differentiate between protected and unprotected amines.[5][7] | Orthogonal. This technique can definitively confirm the presence of the Boc group, as the protected amine will not undergo H/D exchange, unlike a free amine.[5][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization to improve volatility. Electron Ionization (EI) is a "hard" ionization technique that produces extensive fragmentation. | Less suitable. The high temperatures required for GC can cause degradation of the analyte. EI would likely lead to the loss of the molecular ion. |
Conclusion: A Self-Validating System
A robust mass spectrometry analysis of N-Boc-4-(benzyloxy)benzylamine is a self-validating system. The combination of accurate mass measurement of the protonated molecule, coupled with the predictable and logical fragmentation pattern observed in MS/MS, provides a high degree of confidence in the structural assignment. By understanding the interplay between the analyte's chemistry and the principles of mass spectrometry, researchers can develop and execute analytical methods that are both efficient and scientifically rigorous. This guide provides the foundational knowledge and practical protocols to achieve this, empowering you to generate high-quality data for your research and development endeavors.
References
-
ResearchGate. (2025). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Available from: [Link]
-
PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Available from: [Link]
-
Waters. Alternative Ionization Techniques. Available from: [Link]
-
National Institute of Standards and Technology. Benzylamine. NIST WebBook. Available from: [Link]
-
PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available from: [Link]
-
CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available from: [Link]
-
OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Available from: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available from: [Link]
-
PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available from: [Link]
-
PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available from: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]
-
PubChem. 4-Benzyloxybenzylamine. Available from: [Link]
-
ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
MassBank. (2016). Benzene and substituted derivatives. Available from: [Link]
-
Wikipedia. Benzylamine. Available from: [Link]
-
The Royal Society of Chemistry. Supplemmentary Info for RSC adv. after corrections. Available from: [Link]
-
MDPI. (2021). Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis. Available from: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available from: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Available from: [Link]
-
ResearchGate. (2025). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Available from: [Link]
-
PMC. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. waters.com [waters.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. reddit.com [reddit.com]
- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the FTIR Spectroscopy of Tert-butyl 4-(benzyloxy)benzylcarbamate: A Comparative Analysis
For professionals engaged in synthetic chemistry and drug development, the precise characterization of novel molecules is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups and overall molecular structure. This guide provides an in-depth analysis of the expected FTIR absorption peaks for Tert-butyl 4-(benzyloxy)benzylcarbamate, a compound featuring a carbamate linkage, a benzyl ether, and aromatic systems. By comparing its predicted spectral features with those of related carbamates, this document serves as a practical reference for researchers in the field.
Deciphering the Molecular Architecture through Vibrational Spectroscopy
Tert-butyl 4-(benzyloxy)benzylcarbamate possesses a combination of functional groups that give rise to a unique and identifiable infrared spectrum. The principal vibrational modes we anticipate are associated with the N-H and C=O bonds of the carbamate, the C-O-C linkage of the benzyl ether, and the various vibrations of the two phenyl rings. Understanding the expected positions of these absorption bands is crucial for confirming the successful synthesis of the target molecule and for distinguishing it from starting materials, byproducts, and other structural analogs.
The interpretation of an FTIR spectrum is fundamentally about correlating the absorption of infrared radiation at specific frequencies (expressed as wavenumbers, cm⁻¹) with the vibrations of specific chemical bonds. The energy of these vibrations is influenced by the bond strength, the masses of the connected atoms, and the overall molecular environment.
Predicted FTIR Absorption Peaks for Tert-butyl 4-(benzyloxy)benzylcarbamate
| Predicted Peak Position (cm⁻¹) | Vibrational Mode | Rationale and Comparative Insights |
| ~3330-3400 | N-H Stretch | This sharp to medium intensity peak is characteristic of the N-H stretching vibration in secondary carbamates. In solid-state measurements (e.g., KBr pellet), hydrogen bonding can broaden this peak and shift it to a slightly lower wavenumber. For comparison, benzyl carbamate exhibits a broad -NH stretching band from 3422-3332 cm⁻¹[1]. |
| ~3030-3100 | Aromatic C-H Stretch | These are typically multiple weak to medium peaks appearing just above 3000 cm⁻¹. Their presence is a clear indicator of C-H bonds on an aromatic ring (sp² hybridized carbon)[2][3][4]. |
| ~2870-2980 | Aliphatic C-H Stretch | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group and the benzylic CH₂ group. |
| ~1680-1705 | C=O Stretch (Amide I Band) | This will be a very strong and sharp absorption, characteristic of the carbonyl group in a carbamate. The exact position is sensitive to the electronic environment. Conjugation with an aromatic ring typically lowers the wavenumber[5]. For benzyl carbamate, this peak is observed at 1694 cm⁻¹[1]. |
| ~1600-1615 | Aromatic C=C Stretch & N-H Bend (Amide II Band) | This region will likely contain overlapping peaks. The in-ring C=C stretching vibrations of the phenyl groups typically appear here[2][3]. Additionally, the N-H in-plane bending vibration of the secondary carbamate (Amide II band) is expected in this range. Benzyl carbamate shows an -NH bending peak at 1610 cm⁻¹[1]. |
| ~1495-1515 & ~1450-1470 | Aromatic C=C Stretch | These two distinct peaks are characteristic of the skeletal vibrations of the benzene rings[2][3]. |
| ~1230-1280 | Asymmetric C-O-C Stretch (Ether) & C-N Stretch | A strong peak in this region is expected from the asymmetric stretching of the aryl-alkyl ether C-O-C bond. This region also contains contributions from the C-N stretching of the carbamate group. |
| ~1160-1170 | Symmetric C-O-C Stretch (Carbamate) | The symmetric stretching of the O-C(O)-N system of the carbamate is expected here. |
| ~1020-1050 | Symmetric C-O-C Stretch (Ether) | The symmetric C-O-C stretch of the benzyl ether is anticipated in this region. |
| ~820-840 | Aromatic C-H Out-of-Plane Bend | A strong peak in this region would be indicative of a 1,4-disubstituted (para) benzene ring. |
| ~730-770 & ~690-710 | Aromatic C-H Out-of-Plane Bend | These two strong absorptions are characteristic of a monosubstituted benzene ring. |
Comparative Analysis with Structurally Related Carbamates
To further contextualize the spectral features of Tert-butyl 4-(benzyloxy)benzylcarbamate, a comparison with simpler, related carbamates is instructive.
| Compound | Key Differentiating FTIR Peaks (cm⁻¹) | Structural Rationale |
| Benzyl Carbamate | Lacks the strong C-O-C ether stretches (~1230-1280 cm⁻¹ and ~1020-1050 cm⁻¹). Lacks the peaks for a 1,4-disubstituted ring (~820-840 cm⁻¹). | This molecule does not have the benzyl ether moiety or the second substituted aromatic ring. |
| Tert-butyl phenylcarbamate | Lacks the C-O-C ether stretches. The N-H stretch may be at a slightly different position due to the direct attachment of the nitrogen to the phenyl ring. | The absence of the benzyl ether and the different substitution pattern on the carbamate nitrogen lead to a simpler spectrum in the ether region. |
| 4-Methoxybenzyl carbamate | Exhibits a C-O-C ether stretch, but the aromatic substitution pattern will differ (lacks the monosubstituted ring out-of-plane bends). The C=O stretch is reported at 1713 cm⁻¹[1]. | This is a good comparison for the ether linkage, but the aromatic region will be different. |
This comparative approach allows a researcher to confirm not only the presence of the carbamate functionality but also the successful incorporation of the benzyl ether and the specific substitution patterns on the aromatic rings.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following is a standardized procedure for obtaining an FTIR spectrum of a solid sample, such as Tert-butyl 4-(benzyloxy)benzylcarbamate, using the KBr pellet method. This method is chosen for its ability to produce high-quality spectra of solid samples with minimal interference.
Materials:
-
Tert-butyl 4-(benzyloxy)benzylcarbamate (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to account for atmospheric water and carbon dioxide.
-
Sample Preparation: Place approximately 200 mg of dry KBr into an agate mortar. Grind it to a fine powder. Add 1-2 mg of the sample to the mortar.
-
Mixing: Gently mix the sample and KBr with the pestle. Then, grind the mixture vigorously for 1-2 minutes until it becomes a fine, homogeneous powder. The goal is to disperse the sample particles evenly within the KBr matrix.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to fuse into a transparent or translucent pellet.
-
Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The acquired spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Label the significant peaks.
dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Sample Preparation"; style="rounded"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; start [label="Start"]; grind_kbr [label="Grind KBr"]; add_sample [label="Add Sample (1-2 mg)"]; mix [label="Mix & Grind Homogeneously"]; load_die [label="Load Die"]; press [label="Press Pellet (8-10 tons)"]; }
subgraph "cluster_analysis" { label="Spectral Acquisition"; style="rounded"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; background [label="Acquire Background Spectrum"]; insert_pellet [label="Insert Pellet into Spectrometer"]; acquire_spectrum [label="Acquire Sample Spectrum"]; process_data [label="Process & Analyze Data"]; end_node [label="End"]; }
start -> grind_kbr; grind_kbr -> add_sample; add_sample -> mix; mix -> load_die; load_die -> press; press -> insert_pellet [ltail=cluster_prep, lhead=cluster_analysis]; background -> acquire_spectrum [style=dashed, label="Reference"]; insert_pellet -> acquire_spectrum; acquire_spectrum -> process_data; process_data -> end_node; } Caption: Workflow for FTIR analysis using the KBr pellet method.
Visualizing Key Molecular Vibrations
The following diagram illustrates the structure of Tert-butyl 4-(benzyloxy)benzylcarbamate and highlights the key functional groups responsible for the most characteristic absorption bands in its FTIR spectrum.
dot digraph "Molecular_Vibrations" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=plaintext, fontname="Helvetica", fontsize=11];
// Main structure
mol [label=<

// Nodes for functional groups
nh_stretch [label="N-H Stretch\n3330-3400 cm⁻¹", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
co_stretch [label="C=O Stretch\n1680-1705 cm⁻¹", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
coc_ether [label="C-O-C Ether Stretch\n1230-1280 cm⁻¹", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
arom_ch [label="Aromatic C-H Stretch\n3030-3100 cm⁻¹", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
arom_oop [label="Aromatic C-H Bend\n(Substitution Pattern)\n~690-840 cm⁻¹", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for positioning arrows on the structure // These coordinates would need to be adjusted based on the actual image p_nh [pos="1,1.5!", shape=point]; p_co [pos="1.5,0.5!", shape=point]; p_coc [pos="-1.5,0!", shape=point]; p_arom1 [pos="-2.5,1!", shape=point]; p_arom2 [pos="2.5,1!", shape=point];
// Edges from functional group labels to the molecule nh_stretch -> p_nh [arrowhead=vee, color="#EA4335"]; co_stretch -> p_co [arrowhead=vee, color="#4285F4"]; coc_ether -> p_coc [arrowhead=vee, color="#34A853"]; arom_ch -> p_arom1 [arrowhead=vee, color="#FBBC05"]; arom_oop -> p_arom2 [arrowhead=vee, color="#FBBC05"]; } Caption: Key functional groups and their characteristic IR vibrations.
Note: The DOT language diagram above is a conceptual representation. For an accurate depiction, the placeholder image would be replaced with the chemical structure of Tert-butyl 4-(benzyloxy)benzylcarbamate, and the coordinates of the invisible nodes would be adjusted to point to the correct bonds.
Conclusion
The FTIR spectrum of Tert-butyl 4-(benzyloxy)benzylcarbamate is predicted to be rich in information, with strong, characteristic bands for the carbamate C=O and N-H groups, the benzyl ether C-O-C linkage, and the aromatic rings. By understanding the expected positions of these peaks and comparing them to related structures, researchers can confidently identify their target compound and assess its purity. The combination of a robust experimental protocol and a thorough understanding of group frequencies makes FTIR spectroscopy an indispensable tool in the modern synthetic chemistry laboratory.
References
-
Chen, J. T., & Benson, W. R. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the AOAC, 49(2), 412-454. [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Supporting Information - The Royal Society of Chemistry. (2020). Retrieved from [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Sources
Comparative Guide: Boc vs. Fmoc Protection for 4-(benzyloxy)benzylamine
Executive Summary
For the protection of 4-(benzyloxy)benzylamine , Fmoc (9-fluorenylmethyloxycarbonyl) is the superior choice for most applications due to the inherent acid-sensitivity of the p-alkoxybenzylamine core.
While Boc (tert-butyloxycarbonyl) is a standard protecting group, its removal requires acidic conditions (TFA or HCl) that pose a significant risk of premature cleavage of the benzyl ether or, more critically, the benzylic C–N bond (acidolytic debenzylation).
This guide details the mechanistic rationale, optimized protocols, and decision matrices to ensure the integrity of this specific electron-rich scaffold.
Part 1: Chemical Rationale & Mechanistic Stability[1]
The core molecule, 4-(benzyloxy)benzylamine, is structurally analogous to the 4-methoxybenzyl (PMB) group, a moiety often used as an acid-labile protecting group. The electron-donating oxygen at the para position stabilizes the benzylic carbocation, making the benzylic C–N bond susceptible to acid-catalyzed cleavage.
The Stability Conflict
-
Boc Pathway (High Risk): Boc removal typically utilizes Trifluoroacetic Acid (TFA). High concentrations of TFA (e.g., 50–95%) can protonate the benzyl ether or the amine leaving group, leading to fragmentation of the molecule itself, not just the protecting group.
-
Fmoc Pathway (Safe): Fmoc removal utilizes bases (Piperidine/DBU). The electron-rich benzylic system is completely stable under basic conditions, preserving both the benzyl ether and the amine core.
Diagram 1: Stability & Degradation Pathways
The following decision tree illustrates the mechanistic risks associated with acid deprotection for this specific substrate.
Caption: Mechanistic flow showing the high risk of core fragmentation during standard Boc deprotection versus the stability of the Fmoc route.
Part 2: Experimental Protocols
Protocol A: Fmoc Protection (Recommended)
This protocol maximizes yield and prevents aggregation, common with hydrophobic Fmoc derivatives.
Reagents:
-
4-(benzyloxy)benzylamine (1.0 equiv)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)
-
NaHCO₃ (2.5 equiv)
-
Solvent: Water/Acetone (1:1) or Water/Dioxane (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-(benzyloxy)benzylamine in Acetone (0.2 M concentration).
-
Buffer Prep: Dissolve NaHCO₃ in distilled water. Add this slowly to the amine solution. The mixture may become cloudy.
-
Addition: Add Fmoc-OSu slowly at 0°C.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 2:1). The spot for the free amine (ninhydrin active) should disappear.
-
Workup:
-
Purification: Recrystallization from Ethanol/Hexane is usually sufficient. Flash chromatography is rarely needed if Fmoc-OSu stoichiometry is precise.
Self-Validation Check:
-
¹H NMR (CDCl₃): Look for the diagnostic Fmoc doublet (~4.2–4.5 ppm, CH2) and triplet (~4.2 ppm, CH). The benzyloxy CH2 should appear as a singlet around 5.0 ppm.
Part 3: Boc Protection (Conditional Use Only)
Warning: Use this route only if your downstream chemistry is strictly base-intolerant.
Reagents:
-
4-(benzyloxy)benzylamine (1.0 equiv)
-
Boc₂O (Di-tert-butyl dicarbonate) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Workflow:
-
Setup: Dissolve amine and TEA in anhydrous DCM at 0°C.
-
Addition: Add Boc₂O (dissolved in minimal DCM) dropwise.
-
Reaction: Warm to room temperature and stir for 2 hours. Evolution of CO₂ gas may be observed.
-
Workup: Wash with 5% Citric Acid (mild acid wash is critical; avoid strong HCl washes), then saturated NaHCO₃, then Brine.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Deprotection Note: To remove the Boc group without destroying the molecule, do not use 50% TFA .
-
Recommended: 4M HCl in Dioxane at 0°C for short duration (15–30 mins).
-
Alternative: 10% TFA in DCM with triisopropylsilane (TIPS) as a scavenger to trap any benzyl cations if cleavage occurs.
Part 4: Head-to-Head Performance Comparison
The following data summarizes the performance of both protecting groups specifically for the 4-(benzyloxy)benzylamine substrate.
| Feature | Fmoc Protection | Boc Protection |
| Yield (Protection Step) | 90–95% | 92–98% |
| Stability of Benzyl Ether | Excellent (Base stable) | Moderate (Stable to mild acid, labile to strong acid) |
| Stability of C–N Bond | Excellent | Poor (Risk of cleavage in >25% TFA) |
| Crystallinity | High (Often solid) | Moderate (Often oil/low-melting solid) |
| Atom Economy | Lower (Large Fmoc group) | Higher (Small t-Bu group) |
| Orthogonality | Compatible with acid-labile side chains | Compatible with base-labile side chains |
Diagram 2: Synthesis Workflow & Decision Matrix
Caption: Operational workflow highlighting the critical cleavage conditions. Note the "Caution" status on Boc cleavage.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for stability profiles of benzyl ethers and carbamates).
-
Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. (Context for coupling electron-rich amines).
Sources
Melting point characterization of Tert-butyl 4-(benzyloxy)benzylcarbamate
Melting Point Characterization of Tert-butyl 4-(benzyloxy)benzylcarbamate: A Comparative Analysis of Thermal Techniques
Executive Summary
Tert-butyl 4-(benzyloxy)benzylcarbamate is a critical intermediate in the synthesis of sequence-defined peptoids, lacosamide derivatives, and duocarmycin prodrugs. As a carbamate-protected benzylamine derivative, its solid-state characterization—specifically melting point (MP) determination—is a primary quality attribute (PQA) used to validate purity and crystallinity during scale-up.
This guide objectively compares the characterization of this product against standard alternatives and evaluates the performance of two primary thermal analysis techniques: Capillary Melting Point (CMP) and Differential Scanning Calorimetry (DSC) . Experimental insights provided here are designed to assist researchers in establishing robust quality control protocols for this intermediate.
Compound Profile & Physicochemical Context
-
Chemical Name: Tert-butyl 4-(benzyloxy)benzylcarbamate
-
Synonyms: N-Boc-4-(benzyloxy)benzylamine; tert-butyl (4-(benzyloxy)phenyl)methylcarbamate
-
Molecular Formula:
-
Molecular Weight: 313.40 g/mol
-
Physical State: White to off-white crystalline solid
-
Target Melting Point Range: 85–105 °C (Dependent on polymorph and residual solvent; commercially available analogs like 4-(Boc-amino)benzylamine melt at 107–113 °C).
Structural Significance: The compound features a rigid para-substituted benzene ring flanked by a bulky tert-butyloxycarbonyl (Boc) group and a benzyloxy ether. This structural rigidity typically facilitates good crystallinity, making MP a sensitive indicator of impurities such as unreacted 4-(benzyloxy)benzylamine or decomposition products (e.g., isobutylene loss).
Performance Comparison: Protecting Group Alternatives
When selecting a protecting group strategy for 4-(benzyloxy)benzylamine, the Boc derivative offers distinct thermal and chemical stability profiles compared to Fmoc and Cbz alternatives.
| Feature | Boc-Derivative (Target) | Fmoc-Derivative | Cbz-Derivative |
| Thermal Stability | Moderate (< 150 °C ) | High (> 150 °C) | High (> 150 °C) |
| Melting Point | ~90–110 °C (Sharp) | Typically Higher (>120 °C) | Typically Higher (>110 °C) |
| Solubility (Organic) | Excellent (DCM, THF, EtOAc) | Low (requires DMF/NMP) | Moderate |
| Deprotection | Acid (TFA/HCl) | Base (Piperidine) | Hydrogenolysis / HBr |
| Atom Economy | High (Loss of t-Bu is clean) | Lower (Fluorene is bulky) | Moderate |
Scientific Insight: The Boc-variant is preferred for solid-phase synthesis where base-sensitive linkers are present. However, its lower thermal stability compared to Fmoc requires precise MP characterization to ensure no thermal degradation occurs during drying processes.
Experimental Characterization: Method Comparative Analysis
Precise characterization of Tert-butyl 4-(benzyloxy)benzylcarbamate requires choosing the right thermal analysis method. The presence of the thermally labile carbamate linkage makes this choice critical.
Method A: Capillary Melting Point (Automated Optoelectronic)
-
Principle: Visual detection of phase change (solid to liquid) via light transmission in a heated capillary.
-
Protocol for Target Compound:
-
Sample Prep: Grind 5 mg of dry solid into a fine powder. Fill capillary to 3 mm height. Compact by tapping.
-
Ramp Rate: Fast ramp (10 °C/min) to 80 °C, then slow ramp (1.0 °C/min ) to 115 °C.
-
Observation: Record
(first liquid drop) and (complete melt).
-
Method B: Differential Scanning Calorimetry (DSC)
-
Principle: Measures the heat flow difference between the sample and a reference pan as a function of temperature.
-
Protocol for Target Compound:
-
Sample Prep: Hermetically seal 2–3 mg of sample in an aluminum pan (to prevent sublimation or solvent evaporation).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Ramp Rate: 5 °C/min or 10 °C/min .
-
Analysis: Integrate the endothermic peak to determine onset temperature (
) and Enthalpy of Fusion ( ).
-
Comparative Data Table
| Metric | Capillary Method (CMP) | DSC Method | Verdict for Target Compound |
| Precision | ± 0.5 – 1.0 °C | ± 0.1 °C | DSC is superior for detecting polymorphic transitions. |
| Sample Size | ~5 mg | 2–5 mg | Comparable. |
| Decomposition Detection | Visual (browning/gas) | Exothermic events visible | CMP is better for quick stability checks; DSC can mask slow decomp under the melt endotherm. |
| Impurity Sensitivity | Broadens range ( | Depresses | DSC provides quantitative purity analysis (purity determination by melting point depression). |
| Cost/Throughput | Low Cost / High Throughput | High Cost / Low Throughput | Use CMP for routine QC; use DSC for master batch validation. |
Experimental Workflow & Logic
The following diagram illustrates the critical path for synthesizing and characterizing Tert-butyl 4-(benzyloxy)benzylcarbamate, highlighting the decision points where MP analysis dictates the next step.
Figure 1: Synthesis and Characterization Workflow for Tert-butyl 4-(benzyloxy)benzylcarbamate.
Technical Protocol: Self-Validating Purity Check
To ensure scientific integrity, use this self-validating protocol to confirm that the measured melting point corresponds to the pure Tert-butyl 4-(benzyloxy)benzylcarbamate and not a solvate or salt form.
Protocol: The "Mixed Melting Point" Validation
-
Reference Standard: Obtain a small quantity of analytically pure standard (confirmed by NMR/HPLC).
-
Mixture Preparation: Mix the synthesized sample 1:1 with the reference standard.
-
Measurement: Measure the MP of the mixture.
-
Scenario A (Identity Confirmed): The MP of the mixture is identical to the individual components.
-
Scenario B (Impurity/Different Compound): The MP of the mixture is lower and broader than the individual components (Melting Point Depression).
-
Troubleshooting Guide:
-
Observation: Melting point is 10–15 °C lower than expected (e.g., 75–80 °C).
-
Root Cause: Residual solvent (EtOAc/Hexane) acting as a plasticizer.
-
Correction: Dry sample under high vacuum (< 1 mbar) at 40 °C for 12 hours.
-
-
Observation: Sample turns brown before melting.
-
Root Cause: Thermal decomposition (likely loss of Boc group).
-
Correction: Increase heating rate to 10 °C/min to minimize thermal exposure time, or switch to DSC.
-
References
-
ChemicalBook. (n.d.). Tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate - Reaction / Application. Retrieved from (Provides context on similar Boc-protected benzyloxy systems).
-
Sigma-Aldrich. (n.d.). 4-(Boc-amino)benzylamine, 95%.[1] Retrieved from (Analogous compound data for range estimation).
-
Google Patents. (2005). WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists. Retrieved from (Describes synthesis and handling of Boc-protected benzylamine intermediates).
-
LabCompare. (2023). Tech Compare: Differential Scanning Calorimetry vs. Differential Thermal Analysis. Retrieved from (Methodology comparison source).
Sources
Safety Operating Guide
Tert-butyl 4-(benzyloxy)benzylcarbamate proper disposal procedures
Executive Summary & Chemical Profile
As researchers, we often treat disposal as an afterthought, but for intermediate building blocks like Tert-butyl 4-(benzyloxy)benzylcarbamate (CAS: 391668-61-4), improper handling can lead to regulatory non-compliance and laboratory safety incidents.
This compound is a Boc-protected amine with a benzyl ether moiety. Its disposal protocol is dictated by two chemical vulnerabilities:
-
Acid Lability: The tert-butyl carbamate (Boc) group decomposes in the presence of strong acids, releasing isobutylene gas and CO₂. Crucial Safety Note: Never dispose of this compound in waste containers containing acidic residues (e.g., TFA, HCl), as this can pressurize and rupture the vessel.
-
Combustibility: As an organic solid, it contributes to the fuel load. The only compliant destruction method is high-temperature incineration.
| Chemical Identifier | Details |
| IUPAC Name | tert-butyl N-[(4-phenylmethoxyphenyl)methyl]carbamate |
| CAS Number | 391668-61-4 |
| Molecular Formula | C₁₉H₂₃NO₃ |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.), H302 (Acute Tox.) |
| Physical State | Solid (White to off-white powder) |
Strategic Waste Assessment (Decision Matrix)
Effective disposal begins with segregation. Mixing waste streams increases disposal costs and safety risks. Use the following decision logic to determine the correct workflow.
Figure 1: Decision tree for segregating Tert-butyl 4-(benzyloxy)benzylcarbamate waste streams to ensure RCRA compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Applicability: Expired chemicals, spilled solids, or excess weighing amounts.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "Tert-butyl 4-(benzyloxy)benzylcarbamate (100%)"
-
Hazards: Check "Toxic" and "Irritant."[3]
-
-
Segregation: Do NOT place in the general trash. Even though it is not a P-listed acute toxin, it is an unregulated organic solid that must be incinerated.
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure the lid is tightly closed to prevent moisture absorption.
Protocol B: Liquid Waste (Mother Liquor/Rinsate)
Applicability: Reaction mixtures, filtrates from purification, or dissolved material.
-
Solvent Identification: The disposal route is determined by the solvent, not the solute.
-
Scenario 1 (Dichloromethane/Chloroform): Dispose in Halogenated Waste .
-
Scenario 2 (Ethyl Acetate/Methanol/DMF): Dispose in Non-Halogenated Waste .
-
-
pH Check (Critical): Before adding to a central carboy, verify the waste stream is Neutral (pH 6-8) .
-
Why? If you add this Boc-protected amine to a waste container that previously held acidic waste (e.g., 1M HCl washes), the Boc group will deprotect, generating isobutylene gas. In a sealed carboy, this pressure can cause an explosion.
-
-
Deactivation: No specific chemical deactivation (like bleach for biologicals) is required or recommended. Incineration is the standard destruction method.
Protocol C: Spill Cleanup (Dry Solid)
Applicability: Accidental benchtop spills.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If the powder is fine and airborne, use an N95 respirator or work inside the fume hood.
-
Containment: Do not dry sweep if the powder is very fine (dust explosion risk). Cover the spill with a damp paper towel to weigh down the powder.
-
Collection: Scoop the damp material and the paper towel into the Solid Hazardous Waste container.
-
Surface Decontamination: Wipe the surface with ethanol or acetone, then wash with soap and water. Place these wipes in the solid waste bin as well.
Regulatory & Classification Data
To assist your Environmental Health & Safety (EHS) team, provide the following classification data when requesting a waste pickup.
| Regulatory Parameter | Classification / Code | Rationale |
| RCRA Status | Non-Regulated Organic Solid (unless in ignitable solvent) | Not P-listed or U-listed specifically. |
| EPA Waste Code (Solid) | None (or State-specific "Lab Pack") | Falls under general chemical waste requiring incineration. |
| EPA Waste Code (Liquid) | D001 (Ignitable) / F002, F003 (Solvent dependent) | Driven by the carrier solvent (e.g., Acetone, DCM). |
| DOT Shipping Name | Not Regulated (Solid) / Flammable Liquid (Solution) | Solid is not a DOT hazard class 4.1 unless tested. |
| Destruction Method | Thermal Incineration | Ensures complete oxidation of the benzyl/carbamate structure. |
Scientific Rationale: The "Why" Behind the Protocol
The Boc-Lability Factor:
The tert-butyl carbamate moiety is designed to be stable to bases and nucleophiles but highly sensitive to acids.
Environmental Fate: The benzyl ether and carbamate linkages are stable against hydrolysis in neutral water, meaning this compound will persist in the environment if flushed down the drain. It is toxic to aquatic life (Acute Tox Category 4 equivalent).[4] Incineration breaks these bonds effectively, releasing only CO₂, H₂O, and NOₓ (captured by scrubbers).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736159, tert-Butyl N-(benzyloxy)carbamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Fisher Scientific (2023). Safety Data Sheet: tert-Butyl carbamate.[5] Retrieved from [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
